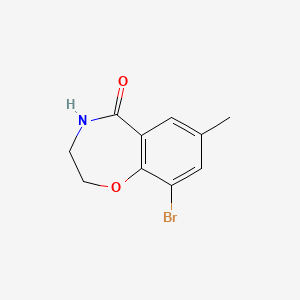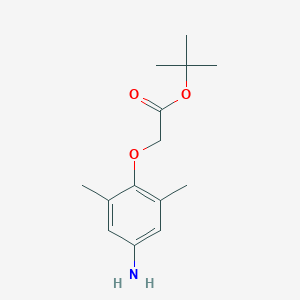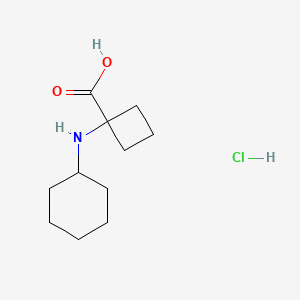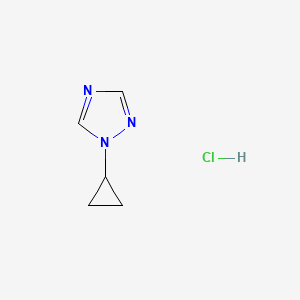![molecular formula C10H15ClFNO B13506918 Ethyl[(3-fluoro-4-methoxyphenyl)methyl]aminehydrochloride](/img/structure/B13506918.png)
Ethyl[(3-fluoro-4-methoxyphenyl)methyl]aminehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl[(3-fluoro-4-methoxyphenyl)methyl]amine hydrochloride is an organic compound that features a fluorinated aromatic ring and an ethylamine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl[(3-fluoro-4-methoxyphenyl)methyl]amine hydrochloride typically involves a multi-step process. One common route starts with the fluorination of a methoxy-substituted benzylamine. The reaction conditions often include the use of a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) in the presence of a base like potassium carbonate. The resulting intermediate is then subjected to reductive amination with ethylamine under hydrogenation conditions using a catalyst such as palladium on carbon.
Industrial Production Methods
In an industrial setting, the production of ethyl[(3-fluoro-4-methoxyphenyl)methyl]amine hydrochloride may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl[(3-fluoro-4-methoxyphenyl)methyl]amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorinated aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride or other strong bases for deprotonation followed by nucleophiles like alkyl halides.
Major Products
Oxidation: The major products include carboxylic acids or ketones.
Reduction: The major product is the fully reduced amine.
Substitution: The products depend on the nucleophile used, often resulting in substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Ethyl[(3-fluoro-4-methoxyphenyl)methyl]amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ethyl[(3-fluoro-4-methoxyphenyl)methyl]amine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The fluorinated aromatic ring can enhance binding affinity through hydrophobic interactions, while the amine group can form hydrogen bonds or ionic interactions with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl[(3-chloro-4-methoxyphenyl)methyl]amine hydrochloride
- Ethyl[(3-bromo-4-methoxyphenyl)methyl]amine hydrochloride
- Ethyl[(3-iodo-4-methoxyphenyl)methyl]amine hydrochloride
Uniqueness
Ethyl[(3-fluoro-4-methoxyphenyl)methyl]amine hydrochloride is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to its chloro, bromo, and iodo analogs. Fluorine’s high electronegativity and small size can enhance metabolic stability and binding affinity, making this compound particularly valuable in drug discovery and development.
Eigenschaften
Molekularformel |
C10H15ClFNO |
|---|---|
Molekulargewicht |
219.68 g/mol |
IUPAC-Name |
N-[(3-fluoro-4-methoxyphenyl)methyl]ethanamine;hydrochloride |
InChI |
InChI=1S/C10H14FNO.ClH/c1-3-12-7-8-4-5-10(13-2)9(11)6-8;/h4-6,12H,3,7H2,1-2H3;1H |
InChI-Schlüssel |
UXFORGPCPPIAAX-UHFFFAOYSA-N |
Kanonische SMILES |
CCNCC1=CC(=C(C=C1)OC)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


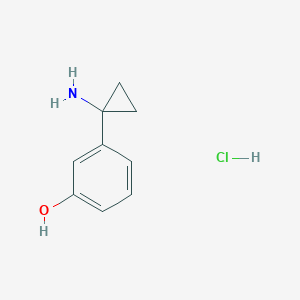

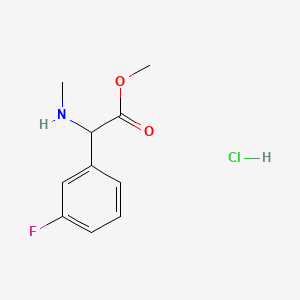
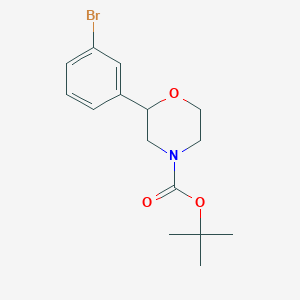
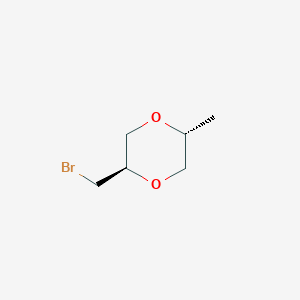
![6-(((Tert-butoxycarbonyl)amino)methyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B13506868.png)
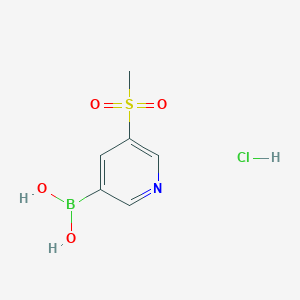
![rac-[(2R,6S)-6-methyloxan-2-yl]methanesulfonylchloride](/img/structure/B13506889.png)
![Ethyl 3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B13506900.png)
![6-Azaspiro[3.5]nonan-8-one](/img/structure/B13506906.png)
